molecular formula C22H16N2O2 B6104770 N-1-naphthyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

N-1-naphthyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

Cat. No. B6104770
M. Wt: 340.4 g/mol
InChI Key: VWVFQQZBHJWALX-UHFFFAOYSA-N
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Description

N-1-naphthyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, commonly known as NDIQ, is a synthetic compound that has gained significant attention in scientific research. NDIQ belongs to the class of quinoline derivatives, which have been extensively studied for their potential therapeutic applications.

Scientific Research Applications

NDIQ has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer, antibacterial, and antifungal activities. NDIQ has also been reported to have potent anti-inflammatory properties. In addition, NDIQ has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The exact mechanism of action of NDIQ is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cell proliferation, inflammation, and oxidative stress. NDIQ has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been reported to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and immune responses.
Biochemical and Physiological Effects:
NDIQ has been shown to have a range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit bacterial and fungal growth, and reduce inflammation. NDIQ has also been shown to improve cognitive function and protect against oxidative stress-induced damage in neuronal cells. Additionally, NDIQ has been reported to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of NDIQ is its ease of synthesis, which makes it readily available for laboratory studies. NDIQ has also been shown to have a high degree of stability, making it suitable for long-term storage and use in experiments. However, one of the limitations of NDIQ is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on NDIQ. One area of interest is the development of NDIQ-based therapies for cancer and neurodegenerative diseases. Further studies are needed to elucidate the exact mechanism of action of NDIQ and to identify its molecular targets. In addition, the development of more soluble forms of NDIQ may improve its potential as a therapeutic agent. Finally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of NDIQ in humans.
In conclusion, N-1-naphthyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, or NDIQ, is a synthetic compound with potential therapeutic applications in cancer, neurodegenerative diseases, and inflammation. Its ease of synthesis, low toxicity, and stability make it a promising candidate for further development as a therapeutic agent. Further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in humans.

Synthesis Methods

NDIQ can be synthesized using a multi-step process that involves the reaction of 1-naphthylamine with 2-cyanoacetamide, followed by cyclization and subsequent reduction. The final product is obtained by reacting the resulting compound with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. The synthesis of NDIQ is relatively simple and can be performed in a laboratory setting.

properties

IUPAC Name

N-naphthalen-1-yl-9-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraene-10-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2/c25-21-17-9-3-7-15-11-12-24(20(15)17)13-18(21)22(26)23-19-10-4-6-14-5-1-2-8-16(14)19/h1-10,13H,11-12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVFQQZBHJWALX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=C(C(=O)C3=CC=CC1=C32)C(=O)NC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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